molecular formula C6H6F2N2O3 B13316745 5-(2,2-Difluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2,2-Difluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13316745
M. Wt: 192.12 g/mol
InChI Key: JEWFQSVMDBUJRH-UHFFFAOYSA-N
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Description

5-(2,2-Difluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid is a high-purity chemical reagent featuring the 1,2,4-oxadiazole heterocycle, a scaffold renowned in medicinal chemistry for its unique bioisosteric properties and broad spectrum of biological activities . The 1,2,4-oxadiazole ring serves as a stable equivalent for ester and amide functional groups, which can improve the metabolic stability of potential drug candidates . This particular derivative is substituted with a 2,2-difluoropropyl group at the 5-position and a carboxylic acid at the 3-position, making it a versatile building block for the synthesis of more complex molecules and a potential pharmacophore in its own right. Researchers value 1,2,4-oxadiazole derivatives for their potential in various therapeutic areas. Compounds based on this core structure have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant effects . The structural motif is present in several commercially available drugs and continues to be a focus in modern drug discovery efforts . The carboxylic acid functional group on this compound allows for further derivatization, such as forming amide bonds, enabling researchers to explore structure-activity relationships and develop novel bioactive molecules. This product is offered For Research Use Only. It is not intended for human or animal diagnostic, therapeutic, or any other consumer use.

Properties

Molecular Formula

C6H6F2N2O3

Molecular Weight

192.12 g/mol

IUPAC Name

5-(2,2-difluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C6H6F2N2O3/c1-6(7,8)2-3-9-4(5(11)12)10-13-3/h2H2,1H3,(H,11,12)

InChI Key

JEWFQSVMDBUJRH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NC(=NO1)C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Activation of Carboxylic Acid Using Coupling Reagents

Method: Ethyl Chloroformate-Mediated Coupling

This approach, as described in recent studies, involves activating the carboxylic acid with ethyl chloroformate in the presence of a base such as potassium carbonate, facilitating subsequent cyclization with amidoximes.

Procedure:

  • Dissolve the precursor carboxylic acid (or a suitable derivative) in dry dichloromethane.
  • Add potassium carbonate to deprotonate the acid.
  • Introduce ethyl chloroformate to form an activated ester intermediate.
  • Add the amidoxime derivative, and stir under reflux conditions.
  • Isolate the cyclized oxadiazole product by filtration and purification.

Advantages:

  • High yields (up to 86%).
  • Compatibility with various functional groups.
  • Suitable for aromatic, aliphatic, and carbocyclic acids.

One-Pot Synthesis from Carboxylic Acids and Amidoximes

Method: Using Carbodiimide or Phosphonium Reagents

This method employs coupling agents like dicyclohexylcarbodiimide or ethyl chloroformate to activate the carboxylic acid directly in the presence of amidoximes, promoting cyclization under mild conditions.

Procedure:

  • Mix carboxylic acid and amidoxime in an appropriate solvent (e.g., dichloromethane or acetonitrile).
  • Add the coupling reagent (e.g., DCC, EDC, or ethyl chloroformate).
  • Stir at room temperature or mild heating.
  • Purify the resulting oxadiazole derivative via chromatography or recrystallization.

Yields: Typically range from 75% to 93%, depending on the substrate.

Tandem or Multistep Reactions

Recent advances include tandem reactions involving nitroalkenes and nitriles under superacid catalysis, producing oxadiazoles rapidly with high efficiency, but these are less suitable for sensitive fluorinated derivatives due to reagent harshness.

Data Table Summarizing Preparation Methods

Method Reagents Conditions Yield (%) Remarks
Ethyl chloroformate activation Carboxylic acid, ethyl chloroformate, K₂CO₃ Room temp to reflux 86 Suitable for aromatic/aliphatic acids
Carbodiimide coupling Carboxylic acid, amidoxime, DCC/EDC Room temp, 12-24 h 75–93 Broad substrate scope
Tandem nitroalkene reaction Nitroalkenes, nitriles, TfOH 10 min, superacid ~90 Rapid, high yield, limited by acid strength

Notes and Considerations

  • Substrate scope: The methods are adaptable to various carboxylic acids, including aromatic, aliphatic, and heterocyclic derivatives.
  • Fluorinated derivatives: For compounds like This compound , the synthesis often begins with fluorinated precursors, such as fluorinated aldehydes or acids, which are then incorporated via nucleophilic substitution or other fluorination techniques prior to cyclization.
  • Reaction optimization: Factors such as temperature, solvent choice, and reagent equivalents significantly influence yield and purity.
  • Purification: Crystallization from ethanol or chromatography remains standard for obtaining pure products.

Chemical Reactions Analysis

Substitution at the Oxadiazole Core

The 1,2,4-oxadiazole ring undergoes substitution reactions at positions 3 and 5. For example:

  • Alkylation : Introduction of alkyl groups (e.g., difluoropropyl) via nucleophilic substitution or alkylation agents (e.g., alkyl halides).

  • Carboxylic Acid Derivatization : Esters or amides can be formed via esterification or amidation of the carboxylic acid group .

Stability and Reaction Mechanisms

The oxadiazole ring is stable under mild conditions but susceptible to hydrolysis under acidic or basic environments. For example:

  • Hydrolysis : Conversion of oxadiazoles to amides or nitriles under extreme pH conditions.

  • Oxidation/Reduction : Ring-opening reactions may occur under strongly oxidizing or reducing conditions.

Enzyme Inhibition

Substituted 1,2,4-oxadiazoles exhibit biological activity, including:

  • HDAC-1 Inhibition : Derivatives with aryl and alkyl substituents show potent inhibitory activity (e.g., IC₅₀ values as low as 8.2 nM) .

  • Antitumor Activity : Some analogs induce apoptosis in cancer cells via p53 activation and caspase-3 cleavage .

Structural Modifications

Key trends in oxadiazole reactivity include:

  • Substituent Position Effects : 3-aryl-5-alkyl derivatives are more bioactive than 5-aryl-3-alkyl analogs .

  • Linker Length Optimization : Shorter alkyl linkers (e.g., five-methylene) enhance HDAC-1 inhibition compared to longer chains .

HDAC-1 Inhibitory Activity

CompoundIC₅₀ (nM)
20a 8.2
20b 10.5
SAHA (Control)15.0

SAHA = Suberoylanilide hydroxamic acid; data from .

Reactivity Considerations

  • Stability : The difluoropropyl group may stabilize the ring against hydrolysis due to electron-withdrawing fluorine atoms.

  • Biological Targeting : The carboxylic acid group could enable conjugation with biomolecules or act as a hydrogen bond donor in enzyme interactions.

Scientific Research Applications

5-(2,2-Difluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,2-Difluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, leading to more potent biological effects. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of 1,2,4-oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis with key analogues:

Table 1: Structural Comparison of Selected 1,2,4-Oxadiazole-3-carboxylic Acid Derivatives
Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Features Reference
5-(2,2-Difluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid 2,2-Difluoropropyl C₆H₆F₂N₂O₃ 204.12 (calculated) High electronegativity, lipophilicity N/A
5-(4-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid 4-Methoxyphenyl C₁₀H₉N₂O₄ 221.19 Aromatic, electron-rich substituent
5-(1,1-Dimethylethyl)-1,2,4-oxadiazole-3-carboxylic acid (sodium salt) tert-Butyl C₇H₁₁N₂O₃Na 218.16 Improved solubility (salt form)
5-Methyl-1,2,4-oxadiazole-3-carboxylic acid Methyl C₄H₄N₂O₃ 128.09 Compact, low steric hindrance
5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid 3-Fluoropyridin-4-yl C₈H₅FN₃O₃ 210.14 Heteroaromatic, polar interactions
Key Observations:
  • Electronegativity and Lipophilicity: The 2,2-difluoropropyl group in the target compound introduces two fluorine atoms, increasing electronegativity and lipophilicity compared to non-fluorinated analogues like the tert-butyl or methyl derivatives. This may enhance blood-brain barrier penetration or target binding in hydrophobic pockets .
  • Solubility : Sodium salts (e.g., tert-butyl derivative ) exhibit higher aqueous solubility, whereas the neutral difluoropropyl analogue likely requires formulation adjustments for bioavailability.
Key Observations:
  • The dichloropyrrole-containing analogue demonstrates potent inhibition of bacterial DNA gyrase, highlighting the importance of electron-withdrawing substituents in interacting with enzyme active sites.
  • The difluoropropyl derivative’s fluorinated alkyl chain may similarly enhance interactions with ATP-binding pockets or hydrophobic regions in target proteins.

Physicochemical Properties

Table 3: Physicochemical Comparison
Property This compound 3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid 5-Oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylic acid
Molecular Weight 204.12 156.14 158.11 (C₄H₄N₂O₄)
Solubility Likely low (neutral form) Not reported High (polar oxo group)
Stability Enhanced via fluorine substituents Standard Oxo group may increase reactivity
Key Observations:
  • Stability : Fluorine atoms in the difluoropropyl group may reduce metabolic degradation by cytochrome P450 enzymes, improving half-life .

Biological Activity

5-(2,2-Difluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound that belongs to the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, synthesizing data from various research studies and literature sources.

  • Molecular Formula : C9H4F2N2O3
  • SMILES Notation : C1=CC(=C(C(=C1)F)F)C2=NC(=NO2)C(=O)O
  • InChIKey : FSDGOAGYYVLIRP-UHFFFAOYSA-N

Overview of Biological Activities

The oxadiazole derivatives, including this compound, have been reported to exhibit a wide range of biological activities:

  • Anticancer Activity : Many oxadiazole derivatives have shown promising results against various cancer cell lines. For instance, compounds related to this class have demonstrated cytotoxicity against human cervical (HeLa), colon adenocarcinoma (CaCo-2), and other tumor cell lines .
  • Antimicrobial Properties : The oxadiazole ring structure is known for its effectiveness against various pathogens. Research indicates that certain derivatives can inhibit both bacterial and fungal growth .
  • Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives may possess anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound has shown inhibitory effects on various enzymes such as:
    • Sirtuin 2 (SIRT2) : Implicated in cancer progression and neurodegenerative diseases.
    • Carbonic Anhydrase (CA) : Involved in pH regulation and CO₂ transport.
    • Histone Deacetylases (HDACs) : Important for gene expression regulation .
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis. This is often mediated through the activation of pro-apoptotic pathways or inhibition of anti-apoptotic proteins .
  • Antioxidant Activity : Certain oxadiazoles exhibit antioxidant properties that help reduce oxidative stress in cells, contributing to their protective effects against various diseases .

Case Studies

Several studies have highlighted the potential of 1,2,4-oxadiazole derivatives:

  • A study conducted on a series of substituted oxadiazoles revealed significant anticancer activity with IC50 values ranging from 5.5 to 13.2 µM against chronic myeloid leukemia cell lines and other cancer types .
  • Another investigation into the synthesis and biological evaluation of novel oxadiazole derivatives found that some compounds exhibited selective inhibition against focal adhesion kinase (FAK) and vascular endothelial growth factor receptor 2 (VEGFR-2), with IC50 values as low as 11 nM .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 ValueReference
AnticancerHeLa (cervical cancer)~92.4 µM
AnticancerCaCo-2 (colon adenocarcinoma)~13.2 µM
AntimicrobialVarious bacterial strainsVariable
Anti-inflammatoryCOX inhibitionNot specified

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 5-(2,2-difluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid?

  • Methodology : The synthesis typically involves condensation of precursor aldehydes (e.g., difluorinated ketones) with hydroxylamine derivatives, followed by cyclization under acidic or catalytic conditions. For example, palladium-catalyzed coupling or copper-mediated cyclization can stabilize the oxadiazole core . Key steps include refluxing in solvents like DMF or toluene, with purification via column chromatography or recrystallization (e.g., DMF/acetic acid mixtures) .

Q. Which analytical techniques are essential for structural confirmation?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying the difluoropropyl and oxadiazole moieties. Mass spectrometry (MS) confirms molecular weight, while High-Resolution Mass Spectrometry (HRMS) validates elemental composition. Infrared (IR) spectroscopy identifies carboxylic acid and oxadiazole ring vibrations .

Q. How is purity assessed during synthesis?

  • Methodology : Thin-layer chromatography (TLC) monitors reaction progress, and High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity. Differential Scanning Calorimetry (DSC) or melting point analysis ensures crystallinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and regioselectivity?

  • Methodology : Systematic variation of catalysts (e.g., Pd/C vs. CuI), solvent polarity (DMF vs. acetonitrile), and temperature gradients (80–120°C) can improve cyclization efficiency. Design of Experiments (DoE) frameworks help identify critical parameters. For example, copper catalysts may favor oxadiazole formation over competing byproducts .

Q. What strategies address contradictory bioactivity data in different assay systems?

  • Methodology : Cross-validate results using orthogonal assays (e.g., bacterial vs. mammalian cell models). For instance, discrepancies in antibacterial activity may arise from differential membrane permeability or efflux pump expression. Dose-response curves and time-kill assays clarify potency and mechanism .

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) simulates interactions with biological targets like bacterial topoisomerases or cancer-related enzymes. Pharmacophore modeling guides structural optimization .

Q. What are effective strategies for functionalizing the difluoropropyl group?

  • Methodology : Fluorine-specific reactions, such as nucleophilic substitution with amines or thiols, can introduce bioisosteres. For example, replacing one fluorine with a hydroxyl group via hydrolysis under mild acidic conditions (e.g., HCl/THF) retains metabolic stability while altering polarity .

Q. How to resolve spectral overlaps in NMR for fluorine-containing analogs?

  • Methodology : Use ¹⁹F NMR decoupling or heteronuclear correlation spectroscopy (HMBC/HSQC) to disentangle signals. Deuterated solvents (e.g., DMSO-d6) reduce background noise, and 2D NMR techniques assign overlapping proton environments .

Notes

  • Contradictions in Evidence : While emphasizes antibacterial activity, other studies (e.g., Khatik et al., 2012) highlight anticancer potential. This divergence may reflect assay-specific factors (e.g., cell line sensitivity) or structural nuances (e.g., substituent effects on target binding) .

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